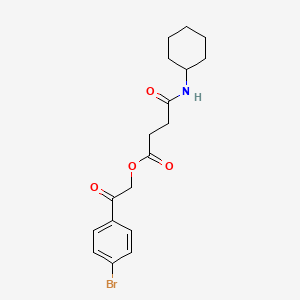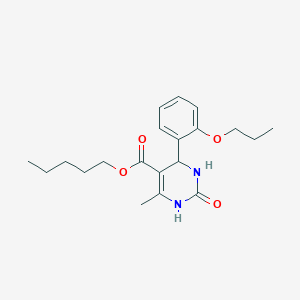
1-(3,4-dimethylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPT or 3-(4-methylthio-3-methylphenyl)-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione. DMPT is a heterocyclic compound that contains a pyrrolidine ring, a triazole ring, and two phenyl rings. In
Applications De Recherche Scientifique
DMPT has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, DMPT has been used as a feed additive for livestock to improve their growth performance and feed efficiency. DMPT is also used as a flavor enhancer in food products.
In medicine, DMPT has shown promising results as an anticancer agent. Studies have shown that DMPT can induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway. DMPT has also been studied for its potential use in the treatment of Alzheimer's disease and epilepsy.
In material science, DMPT has been used as a building block for the synthesis of various functional materials, including polymers, liquid crystals, and metal-organic frameworks.
Mécanisme D'action
The mechanism of action of DMPT is not fully understood. However, studies have shown that DMPT can activate the p53 pathway, which is a tumor suppressor pathway that plays a crucial role in regulating cell growth and preventing cancer. DMPT can also inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects. In livestock, DMPT has been shown to improve growth performance and feed efficiency by increasing the secretion of growth hormone and insulin-like growth factor 1 (IGF-1). In cancer cells, DMPT can induce apoptosis by activating the p53 pathway. DMPT has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. DMPT is also relatively inexpensive compared to other compounds used in research. However, DMPT has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous solutions. DMPT can also be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for DMPT research. In agriculture, DMPT can be further studied for its potential use as a feed additive for livestock. In medicine, DMPT can be studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. In material science, DMPT can be used as a building block for the synthesis of new functional materials with unique properties. Overall, DMPT has great potential for various applications in scientific research.
Méthodes De Synthèse
The synthesis of DMPT involves the reaction of 3,4-dimethylbenzaldehyde with 4-methyl-3-(4H-1,2,4-triazol-3-ylthio)phenylhydrazine to obtain the intermediate product. The intermediate product is then treated with pyrrolidine-2,5-dione to form DMPT. The overall reaction can be represented as follows:
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-8-3-4-10(5-9(8)2)18-12(19)6-11(13(18)20)21-14-15-7-16-17-14/h3-5,7,11H,6H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGZOOCUGVUJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)SC3=NC=NN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5193906.png)
![N-methyl-1-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)methanamine](/img/structure/B5193912.png)

![2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5193919.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5193925.png)
![methyl 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoate](/img/structure/B5193926.png)
![N-allyl-N-[4-(3-methylphenoxy)butyl]-2-propen-1-amine hydrochloride](/img/structure/B5193930.png)
![N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B5193931.png)


![N-allyl-3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5193961.png)
![4-[(2-phenylcyclopropyl)carbonyl]morpholine](/img/structure/B5193965.png)
![2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5193971.png)